molecular formula C10H10F2O2 B12082263 Methyl 4-ethyl-2,6-difluorobenzoate

Methyl 4-ethyl-2,6-difluorobenzoate

Cat. No.: B12082263
M. Wt: 200.18 g/mol
InChI Key: TZTHHIFHXHBHJX-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2,6-difluorobenzoate: is an organic compound with the molecular formula C10H10F2O2 It is a fluorinated aromatic ester, characterized by the presence of two fluorine atoms, an ethyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethyl-2,6-difluorobenzoate can be synthesized through the esterification of 4-ethyl-2,6-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atoms in methyl 4-ethyl-2,6-difluorobenzoate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products Formed:

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 4-ethyl-2,6-difluorobenzyl alcohol.

    Oxidation: Formation of 4-ethyl-2,6-difluorobenzoic acid.

Scientific Research Applications

Chemistry: Methyl 4-ethyl-2,6-difluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and other enzymes that act on ester bonds.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism by which methyl 4-ethyl-2,6-difluorobenzoate exerts its effects involves interactions with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules and pathways.

Comparison with Similar Compounds

  • Methyl 2,6-difluorobenzoate
  • Methyl 2,4-difluorobenzoate
  • Methyl 4-amino-2,6-difluorobenzoate

Comparison:

  • Methyl 2,6-difluorobenzoate: Similar in structure but lacks the ethyl group, which can influence its reactivity and applications.
  • Methyl 2,4-difluorobenzoate: The position of the fluorine atoms differs, affecting the compound’s chemical properties and potential uses.
  • Methyl 4-amino-2,6-difluorobenzoate: Contains an amino group instead of an ethyl group, leading to different reactivity and applications in pharmaceuticals.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 4-ethyl-2,6-difluorobenzoate

InChI

InChI=1S/C10H10F2O2/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

TZTHHIFHXHBHJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)C(=O)OC)F

Origin of Product

United States

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